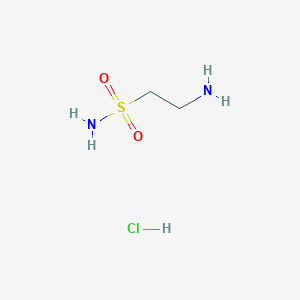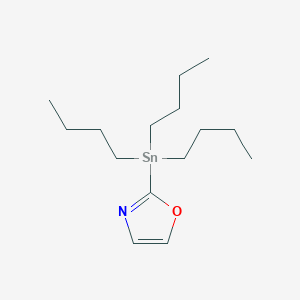
2-Aminoethanesulfonamide hydrochloride
説明
2-Aminoethanesulfonamide hydrochloride is a derivative of the amino acid taurine, which is a naturally occurring compound that plays a role in several biological processes. The compound is of interest due to its potential applications in pharmaceuticals and chemical synthesis. The papers provided discuss various aspects of the synthesis, molecular structure, and chemical properties of related sulfonamide compounds, which can provide insights into the characteristics of 2-aminoethanesulfonamide hydrochloride.
Synthesis Analysis
The synthesis of related compounds to 2-aminoethanesulfonamide hydrochloride has been explored in the literature. For instance, a derivative of taurine, 2-(2-Aminoethanesulfonic sodium salts)-4,6-dichloro-1,3,5-triazine, was synthesized from cyanuric chloride and taurine at a low temperature of 0-5°C, with the reaction's completion monitored by thin-layer chromatography . This method could potentially be adapted for the synthesis of 2-aminoethanesulfonamide hydrochloride by substituting the appropriate starting materials and conditions.
Molecular Structure Analysis
X-ray crystallography has been used to study the molecular structure of sulfonamide compounds. For example, the binding of sulfonamide derivatives to the human isozyme II of carbonic anhydrase was elucidated using this technique . The detailed interactions between the sulfonamide moiety and the enzyme's active site provide valuable information on the molecular structure and potential binding mechanisms of sulfonamide-based inhibitors, which could be relevant to understanding the structure of 2-aminoethanesulfonamide hydrochloride.
Chemical Reactions Analysis
The reactivity of sulfonamide compounds has been investigated, particularly in the context of amino-sulfonation reactions. A three-component reaction involving alkenes, SO3·DMF, and acetonitrile, followed by hydrolysis, was used to synthesize 2-aminoalkanesulfonic acids . The addition of trifluoromethanesulfonic acid accelerated the reaction and minimized by-product formation. This research demonstrates a versatile approach to synthesizing amino-sulfonated compounds, which could be relevant to the chemical reactions of 2-aminoethanesulfonamide hydrochloride.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 2-aminoethanesulfonamide hydrochloride, the studies on related compounds offer insights into the properties that might be expected. For example, the solubility, stability, and reactivity of the synthesized compounds are influenced by their sulfonamide groups and the presence of other functional groups. The methods used to characterize these compounds, such as IR, 1H NMR, and 13C NMR spectroscopy , are essential tools for analyzing the physical and chemical properties of 2-aminoethanesulfonamide hydrochloride.
科学的研究の応用
Antiradiation Drug Synthesis : 2-Aminoethanesulfonamide hydrochloride is used in synthesizing derivatives for antiradiation drugs. The oxidation of 2-aminoethanethiol hydrochloride is a method applicable for preparing large amounts of 2,2'-dithiobisethylamine dihydrochloride, a compound with potential antiradiation properties (Johnston & Gallagher, 1961).
Drug Metabolism Research : It is involved in drug metabolism studies. In one study, a derivative of 2-aminoethanesulfonamide hydrochloride was used in metabolic studies, highlighting its role in understanding drug metabolism processes (Zmijewski et al., 2006).
Protein Hydrolysis and Derivatization : It serves in hydrolyzing proteins and as a derivatization reagent for fluorescens detection of amino acids. This application is significant in biochemical analyses and research (Csapó et al., 2004).
Inhibitors in Enzyme Research : The compound is utilized in synthesizing inhibitors for carbonic anhydrase, an enzyme involved in physiological processes. This application is important in understanding enzyme function and in the development of enzyme inhibitors (Scozzafava et al., 1999).
Chemical Synthesis in Medicinal Chemistry : It's used in the synthesis of specific compounds like Saclofen, which shows potential as a GABAB receptor antagonist. This aspect is crucial in developing new pharmaceutical compounds (Abbenante & Prager, 1992).
Nanocatalyst Application : Its derivatives are used in the synthesis of nanoparticles, acting as a catalyst for chemical reactions. This is particularly important in the field of nanotechnology and green chemistry (Ghasemzadeh & Akhlaghinia, 2017).
Synthesis of Amino-Sulfonic Acids : 2-Aminoalkanesulfonic acids, analogues of the natural amino acid taurine, are synthesized using 2-aminoethanesulfonamide hydrochloride, which is key in the development of new biochemical compounds (Cordero et al., 2002).
Sulfonopeptide Synthesis : It is involved in the synthesis of sulfonopeptides, analogues of natural peptides, used as enzyme inhibitors in medicinal chemistry (Xu, 2021).
Anticonvulsant Activity Research : Derivatives of 2-aminoethanesulfonic acid are studied for their anticonvulsant properties, contributing to research in epilepsy treatment (Shukurov et al., 2022).
Alzheimer’s Disease Research : It is used in Alzheimer’s disease research, specifically in studying compounds like 3-amino-1-propanesulfonic acid (3APS) that target amyloid-β, a key protein in the disease's pathology (Aisen et al., 2006).
特性
IUPAC Name |
2-aminoethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2O2S.ClH/c3-1-2-7(4,5)6;/h1-3H2,(H2,4,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUVEYAZTOUCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237871 | |
| Record name | 2-Aminoethanesulphonamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethanesulfonamide hydrochloride | |
CAS RN |
89756-60-5 | |
| Record name | 2-Aminoethanesulfonamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89756-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoethanesulphonamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089756605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethanesulphonamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethanesulphonamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















